molecular formula C17H16F3N3 B4370931 6-(3,4-dimethylphenyl)-1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-(3,4-dimethylphenyl)-1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B4370931
M. Wt: 319.32 g/mol
InChI Key: MIYUTIPVJOVPRU-UHFFFAOYSA-N
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Description

6-(3,4-dimethylphenyl)-1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

The unique chemical structure of 6-(3,4-dimethylphenyl)-1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has led to its investigation in various scientific fields. In medicinal chemistry, this compound has shown promising results in the development of new drugs for the treatment of cancer, inflammation, and neurological disorders. In addition, it has been studied for its potential use in organic electronic devices, such as OLEDs and solar cells.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethylphenyl)-1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is not fully understood, but it is believed to act on specific molecular targets in cells. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, it has been found to suppress the production of pro-inflammatory cytokines. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 6-(3,4-dimethylphenyl)-1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has various biochemical and physiological effects. In cancer research, it has been found to inhibit tumor growth and metastasis, as well as enhance the efficacy of chemotherapy drugs. In inflammation research, it has been shown to reduce inflammation and oxidative stress. In addition, it has been investigated for its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-(3,4-dimethylphenyl)-1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is its high potency and selectivity towards specific molecular targets. This makes it a valuable tool for studying the mechanisms of various biological processes. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations can be a limitation for certain experiments.

Future Directions

There are numerous future directions for the research and development of 6-(3,4-dimethylphenyl)-1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. In cancer research, further studies are needed to investigate its potential as a combination therapy with existing chemotherapy drugs. In inflammation research, it could be explored for its potential use in the treatment of autoimmune diseases. In addition, its use in organic electronic devices could be further optimized for commercial applications. Overall, the potential applications of this compound are vast, and further research is needed to fully explore its capabilities.
In conclusion, 6-(3,4-dimethylphenyl)-1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a promising compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and its applications in various scientific fields.

properties

IUPAC Name

6-(3,4-dimethylphenyl)-1-ethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3/c1-4-23-16-13(9-21-23)14(17(18,19)20)8-15(22-16)12-6-5-10(2)11(3)7-12/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYUTIPVJOVPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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